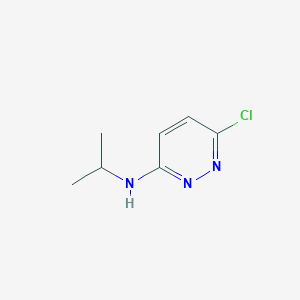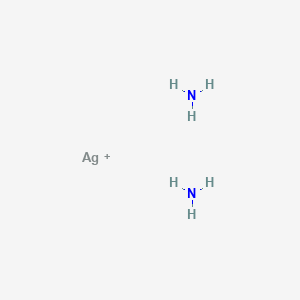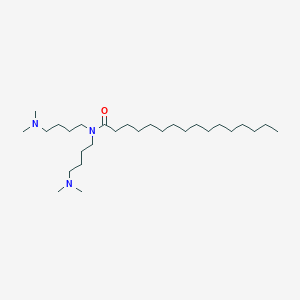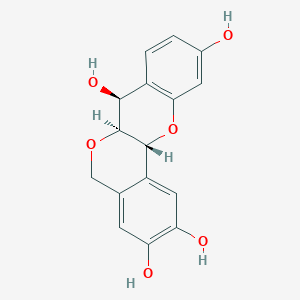![molecular formula C9H8O4 B093102 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 15872-28-3](/img/structure/B93102.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
概要
説明
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (BDDCA) is an organic compound belonging to the bicyclic dicarboxylic acid family. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other organic compounds. BDDCA has been used in the synthesis of a variety of compounds such as dyes, pharmaceuticals, and other organic compounds. It has also been studied for its potential applications in the field of biochemistry and medicine.
科学的研究の応用
Catalytic Activity in Asymmetric Additions : Bicyclo[2.2.1]hepta-2,5-dienes have been used in rhodium-catalyzed asymmetric additions, showing high activity and enantioselectivity. These findings are significant for the development of chiral compounds in pharmaceuticals and fine chemicals (Berthon-Gelloz & Hayashi, 2006).
Synthesis of N-Substituted Imides : Research has shown the synthesis of N-substituted imides of dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid, indicating its utility in generating bicyclic adducts with biological and physiological activity (Nagiev, 2015).
Polymer Synthesis : Bicyclo[2.2.1]hepta-2,5-diene derivatives have been used in the synthesis of stereoblock copolymers, demonstrating their role in advanced polymer chemistry (Broeders et al., 1996).
Vinyl Chloride Copolymers : These compounds can copolymerize with vinyl chloride to produce high softening, easily processed vinyl resins, which is significant for material science and engineering applications (Zutty & Whitworth, 1964).
Crystal Structure Analysis : The crystal structure of bicyclo[2.2.2]octadiene-2,5-dicarboxylic acid, a related compound, has been determined, contributing to the understanding of molecular and crystal structures (Hechtfischer et al., 1970).
Reactions with Zeolites : Bicyclo[2.2.1]hepta-2,5-diene reacts with various zeolites to form alcohols and ethers, highlighting its potential in catalysis and materials chemistry (Azbel et al., 1986).
Hydrogenation and Dimerization : This compound can be hydrogenated and dimerized using cobalt(I) complexes, indicating its reactivity and potential in synthetic chemistry (Kanai et al., 1986).
Alternating Copolymerizations : It has been used in alternating copolymerizations with carbon monoxide, leading to the creation of new polymer materials (Safir & Novak, 1998).
Safety and Hazards
作用機序
Target of Action
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, also known as 2,5-Norbornadiene-2,3-dicarboxylic acid, is an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
Given its role as an intermediate in prostaglandin synthesis , it likely interacts with enzymes involved in this pathway, contributing to the production of these important bioactive lipids.
Biochemical Pathways
As an intermediate in prostaglandin synthesis , this compound is part of the arachidonic acid metabolic pathway. Prostaglandins produced through this pathway have various roles, including mediating inflammatory responses, regulating blood flow, and influencing platelet aggregation.
Result of Action
The primary result of the action of this compound is the production of prostaglandins . These molecules have a wide range of effects at the cellular level, including promoting inflammation, vasodilation, and the aggregation of platelets.
特性
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMHVFWRMABGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935971 | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-28-3 | |
| Record name | Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Norbornadiene-2,3-dicarboxylic acid in materials science?
A: 2,5-Norbornadiene-2,3-dicarboxylic acid is a key building block for synthesizing polymers with unique photoresponsive properties. [, , , , , ] This molecule contains a norbornadiene (NBD) group, known for its ability to undergo reversible isomerization to quadricyclane (QC) upon exposure to light. This transformation allows for the storage and release of energy, making these polymers interesting for applications like solar energy storage.
Q2: How is 2,5-Norbornadiene-2,3-dicarboxylic acid incorporated into polymers?
A: The dicarboxylic acid functionality of 2,5-Norbornadiene-2,3-dicarboxylic acid enables its use in polymerization reactions. It can react with bis(epoxide)s through a polyaddition reaction to form polyesters containing NBD residues in the main chain. [, , ] This approach allows for the creation of various polymers by selecting different bis(epoxide)s.
Q3: Can the photochemical properties of 2,5-Norbornadiene-2,3-dicarboxylic acid be enhanced when incorporated into polymers?
A: Yes, studies show that incorporating 2,5-Norbornadiene-2,3-dicarboxylic acid into polymers can significantly enhance its photoreactivity. For example, the NBD residues in a specific polymer exhibited 50 times higher photoreactivity than NBD in the film state and 60 times higher than in a tetrahydrofuran solution. [] This enhancement is attributed to the polymer matrix influencing the NBD group's environment and facilitating efficient energy transfer.
Q4: What strategies are used to further improve the photoresponsiveness of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid?
A: Researchers have explored different strategies to further boost photoresponsiveness. One approach involves introducing photosensitizers like benzophenone groups into the polymer structure. [, ] These groups absorb light energy and transfer it to the NBD units, thereby increasing the efficiency of the NBD-to-QC conversion. Another strategy focuses on incorporating donor-acceptor NBD (D-A NBD) units. These units, created by adding electron-donating or electron-withdrawing groups to the NBD structure, exhibit enhanced light absorption and isomerization rates. [, , , ]
Q5: How is the energy storage capacity of polymers containing 2,5-Norbornadiene-2,3-dicarboxylic acid evaluated?
A: Differential scanning calorimetry (DSC) is a common technique to determine the energy storage capacity of these polymers. [, ] By analyzing the heat released during the reverse isomerization of QC back to NBD, researchers can quantify the stored energy. Studies indicate that the stored energy in the quadricyclane groups of these polymers can reach around 45–55 kJ/mol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















